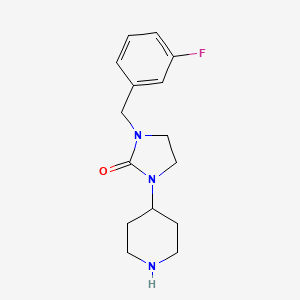

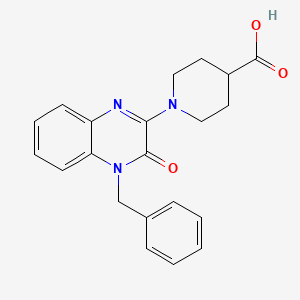

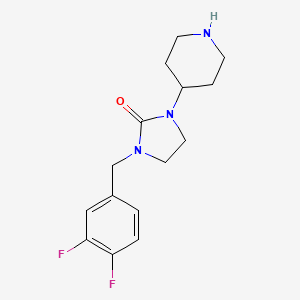

![molecular formula C11H16N4 B1392739 [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1242993-85-6](/img/structure/B1392739.png)

[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Overview

Description

“[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described using various catalysts . For instance, a facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction .Molecular Structure Analysis

The molecular structures of imidazo[4,5-b]pyridines were established on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to react with various compounds under different conditions . For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Physical and Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antiulcer Agents : Research has shown that certain imidazo[1,2-a]pyridines substituted at the 3-position, similar to the specified compound, have potential as antisecretory and cytoprotective antiulcer agents. Although some of these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers (Starrett et al., 1989).

Catalytic Synthesis : A study describes a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, using ethyl tertiary amines as carbon sources. This process highlights a novel activation mode for ethyl tertiary amines, involving selective cleavage of C-C and C-N bonds (Rao et al., 2017).

Synthesis of Fused Triazines : The imidazo[1,2-a]pyridine system has been used as a synthon for building fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This involves a series of reactions starting from ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate (Zamora et al., 2004).

Solid-Phase Synthesis : An efficient method for solid-supported synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has been developed. This involves reacting a key pyridine building block with polymer-supported amines, followed by a series of transformations (Lemrová et al., 2014).

Potential Anticancer Agents : Compounds like imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents. Some derivatives, such as the 1,2-dihydropyrido[3,4-b]pyrazines, are mitotic inhibitors with significant antitumor activity (Temple et al., 1987).

AKT Inhibitors : The compound 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092) was developed as a selective and potent allosteric inhibitor of AKT kinases. This compound demonstrated high enzymatic potency and potent cellular inhibition of AKT activation (Lapierre et al., 2016).

Mechanism of Action

Target of Action

The compound 2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, also known as 2-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)ethanamine, primarily targets the Akt and NO synthase enzymes. Akt plays a crucial role in cell survival and growth, while NO synthase is involved in the production of nitric oxide, a key player in cellular signaling .

Mode of Action

This compound acts as an inhibitor of these enzymes. It potently inhibits intracellular Akt activation and its downstream target (PRAS40) in vitro . It also shows high selectivity for the inducible isoform of NO synthase .

Biochemical Pathways

By inhibiting Akt, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells . The inhibition of NO synthase affects the production of nitric oxide, which can have various downstream effects depending on the cellular context .

Pharmacokinetics

Similar imidazole-containing compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of Akt and NO synthase by this compound can lead to a decrease in cell survival and growth, particularly in cancerous cells . This could potentially make it useful in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its effects.

Safety and Hazards

Biochemical Analysis

Cellular Effects

The effects of [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Imidazopyridines have been shown to affect pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, imidazopyridines have been found to inhibit intracellular Akt activation and its downstream targets . These molecular interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that imidazopyridines can induce apoptosis in cancer cells, as evidenced by Hoechst staining, measurement of mitochondrial membrane potential, and ROS generation . These temporal effects are crucial for evaluating the compound’s stability, degradation, and long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Imidazopyridines have demonstrated significant activity against human prostate cancer cell lines at specific concentrations . It is essential to consider potential toxic or adverse effects at high doses to ensure safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Imidazopyridines have been shown to affect carbohydrate metabolism and other cellular pathways . Understanding these metabolic interactions is vital for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. Imidazopyridines can interact with transporters and binding proteins, affecting their localization and accumulation . These interactions are essential for the compound’s therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Imidazopyridines can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic applications.

Properties

IUPAC Name |

2-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-8(2)15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7-8H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHXZZYHLXIZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC2=C1N=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

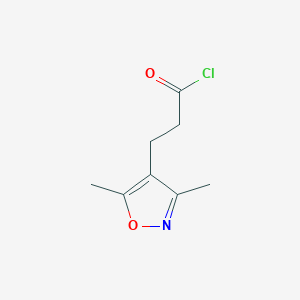

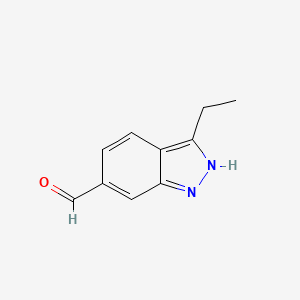

![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)

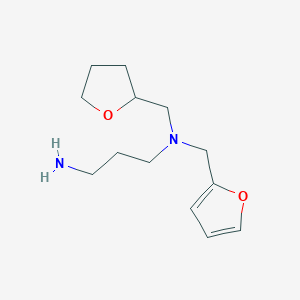

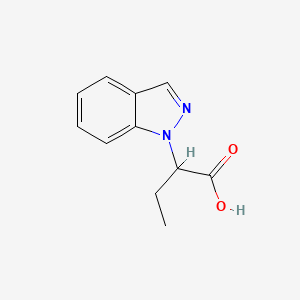

![3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392663.png)

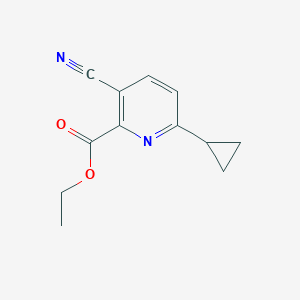

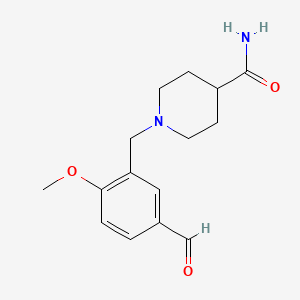

![6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine](/img/structure/B1392667.png)

![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)

![8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1392678.png)